(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Overview
Description
(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong bases and specific catalysts to ensure the correct stereochemistry.
Introduction of the tert-butoxycarbonyl group: This step usually involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic core.
Substitution: The fluorine atoms and tert-butoxycarbonyl group can be substituted under specific conditions to yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology : Its unique structure makes it a valuable tool in studying enzyme interactions and protein binding. Medicine Industry : It can be used in the synthesis of advanced materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: shares similarities with other bicyclic compounds such as .
tert-Butyl carbamate: is another related compound, often used in similar synthetic applications.
Uniqueness: : The presence of the tert-butoxycarbonyl group and the specific stereochemistry of the bicyclic core make (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[310]hexane-3-carboxylic acid unique
Properties
IUPAC Name |
(1R,3S,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRNSGAOYAQTB-LYFYHCNISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1C2(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109441 | |
Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 6,6-difluoro-, 2-(1,1-dimethylethyl) ester, (1R,3S,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001109441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305711-95-8, 1807940-76-6 | |
Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 6,6-difluoro-, 2-(1,1-dimethylethyl) ester, (1R,3S,5S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 6,6-difluoro-, 2-(1,1-dimethylethyl) ester, (1R,3S,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001109441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3S,5S)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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